molecular formula C15H8Cl2O3 B14738992 Benzoyl chloride, 3,3'-carbonylbis- CAS No. 6472-69-1

Benzoyl chloride, 3,3'-carbonylbis-

Cat. No.: B14738992
CAS No.: 6472-69-1
M. Wt: 307.1 g/mol
InChI Key: RDFXKHUFUZUURT-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,3’-carbonylbis- is an organochlorine compound with the molecular formula C15H8Cl2O3. It consists of a benzene ring with an acyl chloride substituent and is known for its colorless, fuming liquid appearance with an irritating odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl chloride, 3,3’-carbonylbis- can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with phosgene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of benzoyl chloride, 3,3’-carbonylbis- often involves the use of large-scale reactors where benzoyl chloride is reacted with phosgene. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 3,3’-carbonylbis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Benzoic acid and hydrochloric acid.

    Esterification: Benzoyl esters.

    Substitution: Benzoyl amides.

Scientific Research Applications

Benzoyl chloride, 3,3’-carbonylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyl chloride, 3,3’-carbonylbis- involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can readily form covalent bonds with nucleophilic species such as water, alcohols, and amines. This reactivity is the basis for its use in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl chloride, 3,3’-carbonylbis- is unique due to its dual acyl chloride groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

Properties

CAS No.

6472-69-1

Molecular Formula

C15H8Cl2O3

Molecular Weight

307.1 g/mol

IUPAC Name

3-(3-carbonochloridoylbenzoyl)benzoyl chloride

InChI

InChI=1S/C15H8Cl2O3/c16-14(19)11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)15(17)20/h1-8H

InChI Key

RDFXKHUFUZUURT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)C2=CC(=CC=C2)C(=O)Cl

Origin of Product

United States

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